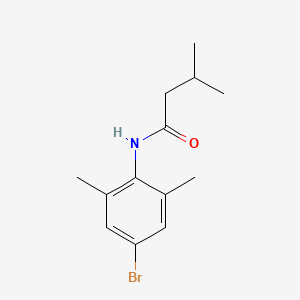
N-(2,5-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a critical enzyme in the B-cell receptor signaling pathway, which is involved in the development and function of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Mécanisme D'action
N-(2,5-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide targets BTK, a key enzyme in the B-cell receptor signaling pathway. BTK is activated upon binding to the B-cell receptor, leading to downstream signaling events that promote B-cell proliferation and survival. Inhibition of BTK by N-(2,5-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide blocks these signaling events, leading to decreased B-cell activation and proliferation.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to inhibit BTK activity in vitro and in vivo, leading to decreased B-cell activation and proliferation. N-(2,5-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide also inhibits the production of cytokines and chemokines that promote inflammation and immune cell recruitment. In preclinical models of B-cell malignancies, N-(2,5-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to induce apoptosis (programmed cell death) in tumor cells and inhibit tumor growth. N-(2,5-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has also been shown to suppress autoantibody production and inflammation in preclinical models of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2,5-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide is its specificity for BTK, which reduces the risk of off-target effects. N-(2,5-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide also has good pharmacokinetic properties, including high oral bioavailability and a long half-life, which make it suitable for oral administration. However, one limitation of N-(2,5-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide is its potential for drug-drug interactions, particularly with drugs that are metabolized by the cytochrome P450 enzyme system. N-(2,5-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide may also have dose-limiting toxicities, particularly at higher doses.
Orientations Futures
For N-(2,5-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide research include clinical trials to evaluate its safety and efficacy in patients with B-cell malignancies and autoimmune diseases. Additionally, N-(2,5-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide may have potential as a combination therapy with other targeted agents or immunotherapies. Further preclinical studies are needed to better understand the mechanisms of action and potential toxicities of N-(2,5-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide.
Méthodes De Synthèse
The synthesis of N-(2,5-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide involves several steps, including the reaction of 2,5-dimethylphenylamine with 4-methoxy-3-nitrobenzenesulfonyl chloride to form N-(2,5-dimethylphenyl)-4-methoxy-3-nitrobenzenesulfonamide. This intermediate is then reduced to N-(2,5-dimethylphenyl)-4-methoxy-3-aminobenzenesulfonamide and subsequently reacted with morpholine-4-carbonyl chloride to produce the final product, N-(2,5-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide.
Applications De Recherche Scientifique
N-(2,5-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-(2,5-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has demonstrated potent antitumor activity and improved survival rates compared to standard treatments. N-(2,5-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has also shown efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus, by suppressing B-cell activation and autoantibody production.
Propriétés
IUPAC Name |
N-(2,5-dimethylphenyl)-4-methoxy-3-(morpholine-4-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-14-4-5-15(2)18(12-14)21-28(24,25)16-6-7-19(26-3)17(13-16)20(23)22-8-10-27-11-9-22/h4-7,12-13,21H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEXPBSGEHMYGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5779698.png)

![4-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5779723.png)
![N-[3-(acetylamino)phenyl]-2-(2-chlorophenyl)acetamide](/img/structure/B5779728.png)
![4-chloro-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5779735.png)
![N-[6-methyl-3-(2-propyn-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-N'-phenylurea](/img/structure/B5779736.png)
![N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide](/img/structure/B5779739.png)

![1-[(4-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5779748.png)

![5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5779784.png)
![2-(2-tert-butyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethanol](/img/structure/B5779790.png)
![methyl 3-({[4-(propionylamino)benzoyl]oxy}methyl)benzoate](/img/structure/B5779798.png)
![6-chloro-4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5779804.png)